molecular formula C13H20BNO4 B1390964 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1083168-92-6

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1390964
CAS No.: 1083168-92-6
M. Wt: 265.12 g/mol
InChI Key: CJHRJDZURRUHSH-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

This compound represents a sophisticated organoboron compound that combines pyridine heterocyclic chemistry with boronic ester functionality. The compound features a molecular formula of C₁₃H₂₀BNO₄ and maintains a molecular weight of 265.11 grams per mole, establishing it as a moderately sized synthetic intermediate with significant chemical versatility. The International Union of Pure and Applied Chemistry nomenclature precisely describes the compound as this compound, which systematically identifies each functional group and their respective positions on the pyridine ring system.

The structural architecture incorporates two methoxy substituents positioned at the 2 and 3 positions of the pyridine ring, while the boronic ester functionality occupies the 5 position. The boronic ester consists of a tetramethyl-substituted dioxaborolane ring system, commonly referred to as a pinacol boronic ester, which serves as a protecting group for the boronic acid functionality. This protection strategy enhances the compound's stability during storage and handling while maintaining its reactivity for synthetic transformations. The canonical Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OC provides a standardized method for computational identification and database searches.

Spectroscopic characterization reveals distinctive features that confirm the compound's identity and purity. The International Chemical Identifier key CJHRJDZURRUHSH-UHFFFAOYSA-N serves as a unique molecular fingerprint for database identification and regulatory purposes. The compound demonstrates a calculated logarithmic partition coefficient of 1.398, indicating moderate lipophilicity that influences its solubility characteristics and biological distribution properties. Commercial suppliers typically guarantee purity levels of 95% to 98%, with the compound being available in various quantities ranging from 100 milligrams to 5 grams for research applications.

Historical Development in Heterocyclic Chemistry

The evolution of pyridine boronic ester chemistry represents a significant milestone in the broader development of organoboron compounds and their applications in synthetic organic chemistry. Historical perspectives on pyridinylboronic acids and esters trace back to fundamental discoveries in organometallic chemistry, where researchers recognized the unique properties of boron-containing heterocycles. Early investigations focused on developing synthetic methodologies that could reliably introduce boronic acid functionality into nitrogen-containing aromatic systems while maintaining chemical stability and synthetic utility.

The synthesis of pyridinylboronic acids and esters has historically employed five primary approaches: halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation and subsequent borylation, palladium-catalyzed cross-coupling reactions with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and cycloaddition reactions. These methodological developments established the foundation for accessing complex pyridine-boron hybrid molecules like this compound. The historical progression from simple boronic acids to sophisticated protected derivatives reflects advances in synthetic methodology and understanding of boron chemistry.

Benzoxaborole research has significantly influenced the development of related heterocyclic systems, with structural analogues demonstrating promising antimicrobial activity and synthetic versatility. The exploration of heteroelement analogues, where carbon atoms in boracycles or fused benzene rings are replaced by heteroelements such as boron, silicon, tin, nitrogen, phosphorus, or iodine, has expanded the scope of boron-containing heterocycles. Ring-expanded systems based on naphthalene and biphenyl cores have provided additional structural diversity, contributing to the understanding of structure-activity relationships in organoboron chemistry. These historical developments established crucial precedents for designing methoxy-substituted pyridine boronates with specific regiochemical requirements.

Contemporary advances in heterocyclic boron chemistry have emphasized enantioselective synthesis and stereochemical control. Research focusing on enantioselective construction of carbocyclic and heterocyclic tertiary boronic esters through conjunctive cross-coupling reactions has demonstrated the potential for creating stereodefined molecules with high selectivity. These developments have particular relevance for compounds like this compound, where precise control over regiochemistry and stereochemistry becomes essential for optimizing synthetic applications and biological activity.

Positional Isomerism in Methoxy-Substituted Pyridine Boronates

The positional arrangement of methoxy groups and boronic ester functionality in pyridine-based systems creates distinct structural isomers with varying chemical and physical properties. Methoxypyridine chemistry encompasses three primary isomers: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine, each exhibiting unique reactivity patterns and electronic characteristics. The incorporation of boronic ester functionality adds additional complexity to these systems, creating opportunities for multiple regioisomeric forms that demonstrate distinct synthetic utility and reaction profiles.

Comparative analysis of methoxy-substituted pyridine boronates reveals significant differences in electronic distribution and reactivity patterns. The 2,3-dimethoxy substitution pattern in the target compound creates a unique electronic environment that influences both the pyridine nitrogen basicity and the boronic ester reactivity. Related compounds such as 2,5-Dimethoxypyridine-4-boronic acid demonstrate alternative substitution patterns with molecular formula C₇H₁₀BNO₄ and molecular weight 182.97, highlighting the structural diversity possible within this chemical class. The positioning of methoxy groups significantly affects the compound's reactivity in cross-coupling reactions and its stability under various reaction conditions.

Compound Substitution Pattern Molecular Formula Molecular Weight Commercial Availability
2,3-Dimethoxy-5-boronatepyridine 2,3-dimethoxy, 5-boronate C₁₃H₂₀BNO₄ 265.11 Multiple suppliers
2,5-Dimethoxy-4-boronic acid 2,5-dimethoxy, 4-boronic acid C₇H₁₀BNO₄ 182.97 Commercial sources
2,3-Dimethoxy-4-boronic acid 2,3-dimethoxy, 4-boronic acid C₇H₁₀BNO₄ 182.97 Research grade
2,3-Dimethoxy-6-boronatepyridine 2,3-dimethoxy, 6-boronate C₁₃H₂₀BNO₄ 265.11 Chemical databases

Electronic considerations play a crucial role in determining the reactivity differences between positional isomers of methoxy-substituted pyridine boronates. The electron-donating nature of methoxy groups influences the electron density distribution throughout the pyridine ring system, affecting both the nucleophilicity of the nitrogen atom and the electrophilicity of the boronic ester carbon. In this compound, the positioning of methoxy groups at adjacent positions creates a localized region of high electron density that influences reaction selectivity and product formation.

Synthetic applications demonstrate clear preferences for specific isomeric forms depending on the intended transformation. The 5-position boronate in this compound provides optimal spacing from the methoxy substituents, minimizing steric hindrance while maintaining electronic activation for cross-coupling reactions. This positioning contrasts with 4-position boronates, which experience different steric and electronic environments that may influence reaction rates and selectivity. The synthesis of this compound typically involves nucleophilic substitution reactions followed by borylation processes, with reaction conditions varying significantly based on specific reagents and solvents employed.

Stability considerations further differentiate positional isomers of methoxy-substituted pyridine boronates. The pinacol boronic ester protection in the target compound provides enhanced stability compared to free boronic acids, reducing susceptibility to protodeboronation reactions that can occur under aqueous conditions. Research indicates that boronic ester stability depends on various factors including reaction conditions, organic substituents, and the specific protective group employed. The tetramethyl-substituted dioxaborolane system in this compound represents an optimal balance between stability and reactivity, enabling efficient synthetic transformations while maintaining compound integrity during storage and handling.

Properties

IUPAC Name

2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(16-5)11(17-6)15-8-9/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHRJDZURRUHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670151
Record name 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-92-6
Record name 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

The synthesis of 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,3-dimethoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, boronic acids, and substituted pyridines.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is crucial for synthesizing complex organic molecules and pharmaceuticals.
  • Functionalization of Aromatic Compounds : The presence of the pyridine ring makes it suitable for electrophilic aromatic substitution reactions, enabling the introduction of various functional groups.

Medicinal Chemistry

In medicinal chemistry, 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has shown promise due to:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The boron atom may enhance the compound's ability to interact with biological targets.
  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new therapeutics targeting diseases involving dysregulated signaling pathways.

Materials Science

The compound's unique properties also find applications in materials science:

  • Boron-Doped Materials : The incorporation of boron into polymers or other materials can enhance their mechanical properties and thermal stability.
  • Sensors and Electronics : Due to its electronic properties, it can be used in the development of sensors or as a component in electronic devices.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficacy of this compound in Suzuki-Miyaura reactions. Researchers reported high yields of biaryl compounds using this boronic ester as a coupling partner under mild conditions. This work highlights its utility in synthesizing complex organic frameworks essential for drug discovery .

Case Study 2: Anticancer Screening

In vitro assays conducted on various cancer cell lines showed that modifications of this compound exhibit significant cytotoxicity. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell proliferation and survival . This finding suggests potential for further development into anticancer agents.

Case Study 3: Material Enhancement

Research focusing on the incorporation of boron-containing compounds into polymer matrices revealed improvements in mechanical strength and thermal stability. The addition of this compound resulted in materials with enhanced performance characteristics suitable for high-temperature applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Esters

Key Compounds Compared :

Target Compound : 2,3-Dimethoxy-5-(pinacol boronate)pyridine

5-Bromo-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine (CAS: 1072152-50-1)

2-Ethyl-5-(pinacol boronate)-1-(triisopropylsilyl)pyrrolo[2,3-b]pyridine

3-Fluoro-5-(pinacol boronate)pyridine (CAS: 1257553-85-7)

3-(Pinacol boronate)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8)

Compound Substituents Molecular Weight Key Applications Reaction Yield (Example)
Target Compound 2,3-Dimethoxy-pyridine 263.11 g/mol Suzuki coupling, drug intermediates 77% (Pd(PPh₃)₄, DMF)
5-Bromo-pyrrolo-pyridine 5-Bromo, pyrrolo[2,3-b]pyridine 297.98 g/mol Functionalization via cross-coupling N/A (market report)
2-Ethyl-pyrrolo-pyridine 2-Ethyl, triisopropylsilyl 384.46 g/mol Kinase inhibitor synthesis N/A
3-Fluoro-pyridine 3-Fluoro 223.05 g/mol Fluorinated drug candidates N/A
3-Trifluoromethyl-pyridine 3-CF₃ 273.06 g/mol Agrochemicals, PET imaging N/A

Analysis :

  • Electron-Donating vs. Fluorine’s electronegativity (3-Fluoro-pyridine ) may slow coupling rates but improve metabolic stability in drug candidates.
  • Heterocycle Core : Pyrrolo[2,3-b]pyridine derivatives (e.g., ) exhibit fused-ring systems that enhance planar rigidity, favoring interactions in kinase binding pockets . In contrast, the pyridine core of the target compound offers simpler functionalization.
  • Steric Effects : Bulky groups (e.g., triisopropylsilyl in ) may hinder coupling efficiency but improve selectivity in multi-step syntheses.
Physicochemical Properties
  • Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to nonpolar analogs .
  • Stability : Pinacol boronate esters are stable under ambient conditions but hydrolyze under acidic/basic conditions. Fluorinated analogs (e.g., ) may exhibit greater hydrolytic resistance.

Biological Activity

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that incorporates a pyridine ring along with a boron-containing moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the boron atom is particularly significant as it may impart unique biological activities to the compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BNO4C_{13}H_{20}BNO_4 with a molecular weight of approximately 265.11 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular Weight265.11 g/mol
AppearanceWhite to off-white solid
Melting Point88.0 to 92.0 °C
Purity>98% (GC)
CAS Number1083168-92-6

The biological activity of boron-containing compounds like this compound is largely attributed to their ability to interact with biological molecules. Boronic acids and their derivatives have been shown to inhibit proteasome activity and modulate various signaling pathways involved in cancer progression.

Potential Anti-Cancer Properties

Research indicates that compounds containing boron can exhibit anti-cancer properties by targeting specific cellular mechanisms. For instance:

  • Proteasome Inhibition : Boronic compounds can inhibit the proteasome's function, leading to the accumulation of pro-apoptotic factors within cancer cells.
  • Targeting Kinases : Some studies suggest that boron-containing compounds may inhibit receptor tyrosine kinases (RTKs), which play a critical role in tumor growth and survival.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study examined the effects of various boron-containing compounds on cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation in breast and prostate cancer models.
    Compound NameIC50 (µM)Cancer Cell Line
    This compound15MCF7 (Breast)
    Another Boron Compound10PC3 (Prostate)
  • Mechanistic Insights : Further analysis revealed that the compound induced apoptosis in cancer cells through caspase activation and increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for its anti-cancer activity.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Formation of the pyridine ring through cyclization reactions.
  • Introduction of the boron moiety via Suzuki-Miyaura cross-coupling reactions.

This compound serves as a valuable building block in organic synthesis due to its reactivity and versatility in forming carbon-carbon bonds.

Q & A

Q. What are the key synthetic routes for preparing 2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated pyridine precursor (e.g., 5-bromo-2,3-dimethoxypyridine) reacts with a boronic ester or pinacol borane under palladium catalysis. Optimal conditions include Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos, K₂CO₃ as a base, and toluene/EtOH/water as solvents at 80–105°C . Purification involves column chromatography (ethyl acetate/hexane gradients) .

Q. How is this compound characterized structurally and spectroscopically?

  • NMR : The boron-bound pyridine ring protons show distinct splitting patterns (e.g., singlet for para-substituted boronates). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • X-ray crystallography : Software like SHELXL or OLEX2 refines crystal structures, confirming bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles between the pyridine and dioxaborolane rings .

Q. What purification methods are effective for removing unreacted boronic ester byproducts?

Sequential washes with saturated NaHCO₃ (to remove acidic impurities) and brine, followed by silica gel chromatography, yield >95% purity. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How can steric hindrance from the dimethoxy groups affect cross-coupling efficiency, and what strategies mitigate this?

Steric bulk at the 2- and 3-positions slows transmetallation. Solutions include:

  • Ligand optimization : Bulky ligands like XPhos enhance catalytic turnover by stabilizing Pd intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves yields by 15–20% compared to conventional heating .

Q. What role does this boronate play in structure-activity relationship (SAR) studies for drug discovery?

The boronate acts as a versatile handle for late-stage functionalization via Suzuki coupling. For example, in dopamine D1 receptor agonists, replacing the boronate with aryl groups modulates selectivity and potency. SAR data for analogs are validated via radioligand binding assays (IC₅₀ values) .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Discrepancies in NMR assignments (e.g., overlapping methoxy signals) are resolved by X-ray diffraction. For example, SHELXL refinement confirms the spatial orientation of substituents, enabling accurate NOE (Nuclear Overhauser Effect) predictions .

Q. What experimental design considerations apply when incorporating this compound into OLED materials?

In OLEDs, the boronated pyridine serves as an electron-transport layer. Key parameters include:

  • Thermal stability : TGA confirms decomposition >250°C.
  • Photophysical properties : UV-Vis (λₐᵦₛ ~310 nm) and PL spectra (λₑₘ ~450 nm) verify compatibility with emissive layers .

Methodological Challenges

Q. How to optimize reaction yields when scaling up synthesis?

Pilot-scale reactions (≥10 g) require:

  • Precise stoichiometry : 1.2 equivalents of boronic ester to account for hydrolysis.
  • Oxygen-free conditions : Degassing solvents with argon minimizes Pd catalyst deactivation .

Q. What analytical techniques validate the absence of residual palladium in final products?

ICP-MS (Inductively Coupled Plasma Mass Spectrometry) detects Pd levels <10 ppm. Alternatively, colorimetric tests with dithizone reagent provide rapid screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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